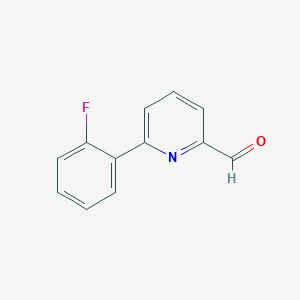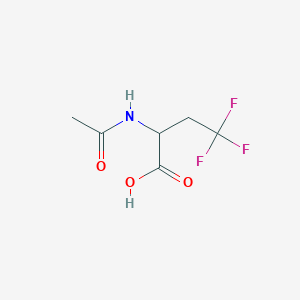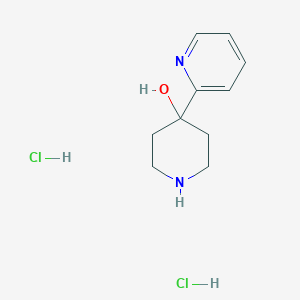![molecular formula C10H13ClN4O2 B177847 Methyl 3-amino-6-chloro-5-[(cyclopropylmethyl)amino]pyrazine-2-carboxylate CAS No. 1144-56-5](/img/structure/B177847.png)
Methyl 3-amino-6-chloro-5-[(cyclopropylmethyl)amino]pyrazine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-amino-6-chloro-5-[(cyclopropylmethyl)amino]pyrazine-2-carboxylate, also known as MCCP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MCCP is a pyrazine derivative that has been synthesized through various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Mecanismo De Acción
The mechanism of action of Methyl 3-amino-6-chloro-5-[(cyclopropylmethyl)amino]pyrazine-2-carboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and cellular processes. Methyl 3-amino-6-chloro-5-[(cyclopropylmethyl)amino]pyrazine-2-carboxylate has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. Methyl 3-amino-6-chloro-5-[(cyclopropylmethyl)amino]pyrazine-2-carboxylate has also been shown to inhibit the activity of histone deacetylase, an enzyme involved in the regulation of gene expression. Additionally, Methyl 3-amino-6-chloro-5-[(cyclopropylmethyl)amino]pyrazine-2-carboxylate has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Methyl 3-amino-6-chloro-5-[(cyclopropylmethyl)amino]pyrazine-2-carboxylate has been shown to have various biochemical and physiological effects, including the induction of oxidative stress, the inhibition of cell proliferation, and the induction of apoptosis. Methyl 3-amino-6-chloro-5-[(cyclopropylmethyl)amino]pyrazine-2-carboxylate has been shown to increase the production of reactive oxygen species, which can lead to oxidative damage to cellular components. Methyl 3-amino-6-chloro-5-[(cyclopropylmethyl)amino]pyrazine-2-carboxylate has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest. Additionally, Methyl 3-amino-6-chloro-5-[(cyclopropylmethyl)amino]pyrazine-2-carboxylate has been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and the release of cytochrome c from the mitochondria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 3-amino-6-chloro-5-[(cyclopropylmethyl)amino]pyrazine-2-carboxylate has several advantages for lab experiments, including its high purity and yield, its broad-spectrum activity against various cancer cell lines and pests, and its potential as a building block for the synthesis of novel materials. However, there are also limitations to the use of Methyl 3-amino-6-chloro-5-[(cyclopropylmethyl)amino]pyrazine-2-carboxylate in lab experiments, including its potential toxicity and the need for further optimization of its synthesis and application.
Direcciones Futuras
There are several future directions for research on Methyl 3-amino-6-chloro-5-[(cyclopropylmethyl)amino]pyrazine-2-carboxylate, including the optimization of its synthesis and application, the elucidation of its mechanism of action, and the development of novel derivatives with improved activity and selectivity. Additionally, further studies are needed to explore the potential applications of Methyl 3-amino-6-chloro-5-[(cyclopropylmethyl)amino]pyrazine-2-carboxylate in various fields, including medicinal chemistry, agriculture, and materials science. Overall, Methyl 3-amino-6-chloro-5-[(cyclopropylmethyl)amino]pyrazine-2-carboxylate has the potential to be a valuable tool for scientific research and the development of novel therapeutics and materials.
Métodos De Síntesis
Methyl 3-amino-6-chloro-5-[(cyclopropylmethyl)amino]pyrazine-2-carboxylate has been synthesized through various methods, including the reaction of 3-amino-6-chloropyrazine-2-carboxylic acid with cyclopropylmethylamine and subsequent esterification with methyl chloroformate. Another method involves the reaction of 3-amino-6-chloropyrazine-2-carboxylic acid with cyclopropylmethylamine and subsequent reaction with dimethyl sulfate. These methods have been optimized to yield Methyl 3-amino-6-chloro-5-[(cyclopropylmethyl)amino]pyrazine-2-carboxylate with high purity and yield.
Aplicaciones Científicas De Investigación
Methyl 3-amino-6-chloro-5-[(cyclopropylmethyl)amino]pyrazine-2-carboxylate has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. In medicinal chemistry, Methyl 3-amino-6-chloro-5-[(cyclopropylmethyl)amino]pyrazine-2-carboxylate has been shown to have anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. Methyl 3-amino-6-chloro-5-[(cyclopropylmethyl)amino]pyrazine-2-carboxylate has also been studied for its potential as an antifungal and antibacterial agent. In agriculture, Methyl 3-amino-6-chloro-5-[(cyclopropylmethyl)amino]pyrazine-2-carboxylate has been shown to have insecticidal activity against various pests, including the cotton bollworm and the tobacco cutworm. In materials science, Methyl 3-amino-6-chloro-5-[(cyclopropylmethyl)amino]pyrazine-2-carboxylate has been studied for its potential as a building block for the synthesis of novel materials, including metal-organic frameworks.
Propiedades
Número CAS |
1144-56-5 |
|---|---|
Nombre del producto |
Methyl 3-amino-6-chloro-5-[(cyclopropylmethyl)amino]pyrazine-2-carboxylate |
Fórmula molecular |
C10H13ClN4O2 |
Peso molecular |
256.69 g/mol |
Nombre IUPAC |
methyl 3-amino-6-chloro-5-(cyclopropylmethylamino)pyrazine-2-carboxylate |
InChI |
InChI=1S/C10H13ClN4O2/c1-17-10(16)6-8(12)15-9(7(11)14-6)13-4-5-2-3-5/h5H,2-4H2,1H3,(H3,12,13,15) |
Clave InChI |
DOSXIGWPGFLMOJ-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(N=C(C(=N1)Cl)NCC2CC2)N |
SMILES canónico |
COC(=O)C1=C(N=C(C(=N1)Cl)NCC2CC2)N |
Sinónimos |
METHYL 3-AMINO-6-CHLORO-5-[(CYCLOPROPYLMETHYL)AMINO]PYRAZINE-2-CARBOXYLATE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B177769.png)

![(1R,9S,12R,13R,14S,17R,18E,21S,23S,24R,25S,27R)-1,2,14,16-Tetrahydroxy-12-[1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-propyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-3,10-dione](/img/structure/B177779.png)
![10-Chloro-10, 11-dihydrodibenz[b,f]thiepin](/img/structure/B177780.png)








![[[[[(2R,3S,4R,5R)-5-(6-amino-2-propylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]-difluoromethyl]phosphonic acid](/img/structure/B177801.png)
